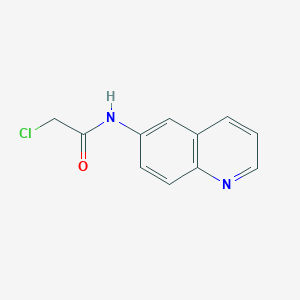

2-Chloro-N-quinolin-6-yl-acetamide

Description

BenchChem offers high-quality 2-Chloro-N-quinolin-6-yl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-quinolin-6-yl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-quinolin-6-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJEPGWKAUPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-quinolin-6-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-quinolin-6-yl-acetamide is a synthetic organic compound that has garnered interest within the scientific community due to its unique molecular architecture. This structure incorporates a quinoline ring system, a well-known pharmacophore present in numerous biologically active compounds, and a reactive chloroacetamide moiety. The strategic combination of these two components suggests a potential for this molecule to interact with biological systems in novel ways, making it a compelling subject for research in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential reactivity of 2-Chloro-N-quinolin-6-yl-acetamide. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-N-quinolin-6-yl-acetamide is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 122097-66-9 | |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| Physical Description | Solid | |

| Purity | > 96% by NMR | |

| Storage | +20°C |

Synthesis and Mechanism

The synthesis of 2-Chloro-N-quinolin-6-yl-acetamide is typically achieved through the chloroacetylation of 6-aminoquinoline. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.

The underlying mechanism involves the nucleophilic attack of the amino group of 6-aminoquinoline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the reaction, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-chloroacetamides

The following is a generalized, detailed protocol for the synthesis of N-aryl-2-chloroacetamides, which can be adapted for the specific synthesis of 2-Chloro-N-quinolin-6-yl-acetamide.

-

Dissolution of the Amine: Dissolve the starting amine (e.g., 6-aminoquinoline) in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane or toluene.

-

Cooling: Cool the solution in an ice bath to manage the exothermic nature of the subsequent reaction.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cooled amine solution with constant stirring. The slow addition helps to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. If an organic solvent was used, a basic wash (e.g., with sodium bicarbonate solution) may be necessary to neutralize any remaining acid.

-

Isolation and Purification: Collect the solid product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-2-chloroacetamide.[2]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region corresponding to the protons of the quinoline ring. The chemical shifts and coupling patterns of these protons would be characteristic of a 6-substituted quinoline. A singlet corresponding to the methylene protons (CH₂) of the chloroacetamide group would be expected, likely in the range of 4.0-4.5 ppm. A broad singlet for the amide proton (NH) would also be anticipated, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the quinoline ring and two carbons from the chloroacetamide moiety. The carbonyl carbon of the amide would appear at a characteristic downfield shift (around 165-170 ppm), and the methylene carbon attached to the chlorine atom would be found at a lower field than a typical alkyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (amide I band, around 1650-1680 cm⁻¹), and the C-N stretching and N-H bending (amide II band, around 1520-1570 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.66 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.

Biological Activity and Mechanism of Action

While specific biological studies on 2-Chloro-N-quinolin-6-yl-acetamide are not extensively reported, the known activities of its constituent moieties provide a strong rationale for its potential as a bioactive molecule.

The Quinoline Scaffold: Quinoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] The planar aromatic structure of the quinoline ring allows it to intercalate into DNA or bind to the active sites of various enzymes, thereby disrupting cellular processes.[3]

The Chloroacetamide Moiety: The chloroacetamide group is a reactive electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the methylene carbon susceptible to nucleophilic attack by biological macromolecules, such as proteins. Specifically, chloroacetamides are known to act as alkylating agents, forming covalent bonds with the sulfhydryl groups of cysteine residues in proteins.[6] This irreversible binding can lead to the inhibition of enzyme function and disruption of cellular signaling pathways.

Given this, it is plausible that 2-Chloro-N-quinolin-6-yl-acetamide could exhibit dual-action biological activity. The quinoline portion could guide the molecule to specific biological targets, while the chloroacetamide "warhead" could then irreversibly inactivate the target through covalent modification. This targeted covalent inhibition is a highly sought-after mechanism in modern drug design.

Conclusion

2-Chloro-N-quinolin-6-yl-acetamide represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is straightforward, and its structure combines a proven pharmacophore with a reactive functional group. While detailed biological and spectroscopic data for this specific compound remain to be fully elucidated in publicly accessible literature, the foundational knowledge of its constituent parts provides a strong basis for future research. The exploration of its potential as an anticancer or antimicrobial agent, likely mediated by a targeted covalent inhibition mechanism, warrants further investigation. This guide serves as a starting point for researchers aiming to unlock the full potential of this intriguing molecule.

References

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link]

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3063-3083.

-

Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(6-quinolinyl)acetamide. Retrieved January 24, 2026, from [Link]

- Katke, S. A., Ambad, R. S., & Damale, M. G. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.

- Kaur, M., & Singh, M. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.

- Kumar, S., & Bawa, S. (2021). A comprehensive review on current developments of quinoline-based anticancer agents. Future Medicinal Chemistry, 13(24), 2209-2234.

-

ScienceMadness Wiki. (2020, December 31). Chloroacetamide. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Biological Activity of Quinoline-6-yl-acetamide Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide focuses on a specific, promising subclass: quinoline-6-yl-acetamide derivatives. We delve into the synthetic rationale, key biological activities, and the mechanistic underpinnings that designate these compounds as prime candidates for drug development. This document provides researchers, scientists, and drug development professionals with a technical overview of their anticancer, antimicrobial, and anti-inflammatory potential, supported by field-proven experimental protocols and structure-activity relationship insights.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a versatile and valuable building block in pharmaceutical development.[1][2] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological targets, such as DNA and the ATP-binding pockets of enzymes, through intercalation, hydrogen bonding, and hydrophobic interactions.[5] The biological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents, making it a highly tunable scaffold for rational drug design.[2] This guide specifically illuminates the therapeutic potential unlocked by attaching an acetamide moiety at the C-6 position, a modification that has been shown to confer significant and diverse biological activities.

Synthesis of Quinoline-6-yl-acetamide Derivatives: A Methodological Overview

The synthesis of quinoline-6-yl-acetamide derivatives is predicated on established principles of amide bond formation. The most direct and common approach involves the acylation of 6-aminoquinoline. The choice of the acylating agent and coupling conditions is critical for achieving high yields and purity, and it allows for the introduction of diverse substituents on the acetamide group, which is crucial for tuning the molecule's biological activity.

General Synthetic Protocol: Amide Coupling

The core of the synthesis is the reaction between 6-aminoquinoline (the amine component) and a suitably substituted carboxylic acid or its activated form (the acyl component).

Rationale: This protocol is selected for its versatility and reliability. Using a coupling agent like EDC/HOBt minimizes side reactions and allows the reaction to proceed under mild conditions, which is essential for preserving sensitive functional groups on either reactant. The use of a tertiary amine base like DIPEA is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the desired substituted carboxylic acid (1.2 equivalents) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated acid mixture, add a solution of 6-aminoquinoline (1.0 equivalent) dissolved in the same anhydrous solvent.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired N-(quinolin-6-yl)acetamide derivative.[6]

Anticancer Activity: Mechanisms and Therapeutic Potential

Quinoline-6-yl-acetamide derivatives have emerged as potent anticancer agents, primarily through their ability to modulate critical cell signaling pathways and interact directly with DNA.[3] Their mechanism of action often involves the inhibition of kinases crucial for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).[3][7]

Key Mechanisms of Action

-

PI3K Pathway Inhibition: Research indicates that derivatives of N-(quinolin-6-yl)acetamide can act as inhibitors of phosphatidylinositol 3-kinase (PI3K).[5] The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is hyperactivated in a wide range of human cancers, making it a prime therapeutic target.[1] By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.[5]

-

DNA Intercalation: The planar quinoline ring is well-suited for intercalating between the base pairs of DNA.[5] This interaction can distort the DNA helix, thereby obstructing the processes of replication and transcription. This disruption of normal cellular processes is a potent mechanism for killing rapidly dividing cancer cells.[5]

-

Tubulin Polymerization Inhibition: Other quinoline derivatives have demonstrated the ability to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[7][8]

-

Receptor Tyrosine Kinase (RTK) Inhibition: The quinoline scaffold is present in several FDA-approved drugs that function as kinase inhibitors, targeting RTKs like VEGF, EGF, and c-Met receptors, which are pivotal in tumor angiogenesis and metastasis.[1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Rationale: This assay is a self-validating system. Only viable cells with active mitochondrial dehydrogenase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, providing a robust quantitative measure of cytotoxicity. The inclusion of untreated controls and a positive control (a known cytotoxic drug) ensures the validity of the results.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-6-yl-acetamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity

The efficacy of anticancer compounds is typically reported as IC₅₀ values. Lower values indicate higher potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Citation |

| Representative Quinoline-acetamide¹ | Ehrlich Ascites Carcinoma | 10.6 µM² | [6] |

| Quinoline-chalcone derivative 5 | K562 (Leukemia) | <1 µM | [7] |

| Phenylsulfonylurea derivative 7 | HepG-2 (Liver Cancer) | 2.71 µM | [7] |

¹Data for 2-cyano-N-(quinolin-3-yl)acetamide, used as a representative example of the quinoline-acetamide scaffold. ²Original value 2.14 µg/mL converted to µM assuming a molecular weight of ~200 g/mol .

Antimicrobial Properties: Combating Resistant Pathogens

The quinoline core is integral to many antibacterial drugs.[11] Quinoline-6-yl-acetamide derivatives extend this legacy, with structural modifications to the acetamide moiety offering a promising strategy to enhance activity, particularly against drug-resistant bacterial strains.[5][12]

Mechanism of Action

The primary antibacterial mechanism for many quinoline-based compounds is the inhibition of essential bacterial enzymes involved in DNA replication.[13]

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. This mechanism is the basis for the action of the widely used quinolone antibiotics.[13]

-

Targeting Virulence Factors: A modern approach in antimicrobial development is to target virulence factors rather than bacterial growth, which may reduce the selective pressure for resistance. Quinoline derivatives are being explored for this purpose.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16]

Rationale: This protocol is a gold standard for quantifying antimicrobial susceptibility.[16] The two-fold serial dilution provides a clear endpoint to determine the MIC. The inclusion of a growth control (no drug) validates that the bacteria can grow in the medium, while a sterility control (no bacteria) ensures the medium is not contaminated.[15][17]

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth.[17]

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or using a plate reader.[18]

Data Presentation: Antimicrobial Activity

MIC values are used to compare the potency of antimicrobial agents.

| Compound ID | Bacillus cereus MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Citation |

| Representative Quinoline 3 | 3.12 | 0.75 | 6.25 | 12.5 | [14] |

| Representative Quinoline 4 | 3.12 | 1.56 | 12.5 | 6.25 | [14] |

| Representative Quinoline 7 | 12.5 | 6.25 | 6.25 | 3.12 | [14] |

Note: Data from representative quinoline derivatives are shown to illustrate typical results.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, and the mechanisms are often linked to the inhibition of pathways that also play a role in cancer, such as the PI3K pathway.[5][19][20]

Mechanism of Action

The anti-inflammatory activity of quinoline-6-yl-acetamide derivatives can be attributed to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Enzymes and Cytokines: By inhibiting signaling pathways like PI3K and NF-κB, these compounds can reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as inflammatory cytokines (e.g., TNF-α, IL-6). The product of iNOS, nitric oxide (NO), is a key signaling molecule in inflammation.

-

Antioxidant Activity: Some quinoline derivatives can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which are often produced in excess during inflammatory responses and contribute to tissue damage.[21]

Conclusion and Future Directions

Quinoline-6-yl-acetamide derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Their demonstrated ability to potently inhibit key targets in oncology, infectious diseases, and inflammatory conditions provides a solid foundation for further investigation. Future research should focus on optimizing the acetamide substituent to enhance potency and selectivity for specific targets, thereby improving the therapeutic index and reducing potential off-target effects. Advanced in vivo studies are warranted to translate the compelling in vitro data into tangible clinical candidates.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ijcrt.org. Retrieved January 23, 2026, from [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

(PDF) Quinoline Derivatives as Antibacterial Agents. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 23, 2026, from [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 23, 2026, from [Link]

-

Novel quinazoline and acetamide derivatives as Safe Anti-ulcerogenic agent and Anti-Ulcerative colitis activity. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link]

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 23, 2026, from [Link]

-

Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. microbeonline.com [microbeonline.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-N-quinolin-6-yl-acetamide: Synthesis, Biological Evaluation, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Chloro-N-quinolin-6-yl-acetamide, a heterocyclic compound of significant interest to researchers and drug development professionals. This document delves into its synthesis, characterization, potential biological activities, and the underlying mechanistic rationale, offering field-proven insights and detailed experimental protocols.

Introduction: The Quinoline-Acetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a quinoline nucleus and a chloroacetamide side chain in 2-Chloro-N-quinolin-6-yl-acetamide creates a molecule with substantial therapeutic promise. Quinoline and its derivatives are renowned for their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1]. The chloroacetamide moiety, a reactive electrophile, is a key pharmacophore in various enzyme inhibitors and alkylating agents, contributing to potent biological effects[2][3]. The strategic combination of these two pharmacophores in 2-Chloro-N-quinolin-6-yl-acetamide makes it a compelling candidate for investigation in diverse therapeutic areas.

This guide will provide a detailed exploration of this molecule, from its rational synthesis to its potential applications in oncology and infectious diseases, supported by established experimental methodologies.

Synthesis and Characterization: A Self-Validating Approach

The synthesis of 2-Chloro-N-quinolin-6-yl-acetamide is most reliably achieved through the acylation of 6-aminoquinoline with chloroacetyl chloride. This nucleophilic acyl substitution is a robust and well-documented transformation in organic chemistry.

Rationale for Synthetic Route Selection

The chosen synthetic pathway is favored for its efficiency, high yield, and the ready availability of starting materials. The acylation of an amine with an acyl chloride is a fundamental reaction that proceeds under mild conditions, minimizing the risk of side reactions and decomposition of the quinoline core. The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-quinolin-6-yl-acetamide

Materials:

-

6-Aminoquinoline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminoquinoline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Chloro-N-quinolin-6-yl-acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-Chloro-N-quinolin-6-yl-acetamide should be confirmed using a suite of analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring and the methylene protons of the chloroacetamide group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the quinoline core. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₉ClN₂O (220.66 g/mol )[4]. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Biological Activities and Therapeutic Potential

The unique structural features of 2-Chloro-N-quinolin-6-yl-acetamide suggest a strong potential for significant biological activity, primarily in the realms of anticancer and antimicrobial applications.

Anticancer Activity

The quinoline scaffold is a constituent of numerous anticancer agents, and chloroacetamides are known to exhibit cytotoxic effects[1][5]. The combination of these two moieties suggests that 2-Chloro-N-quinolin-6-yl-acetamide could act as a potent anticancer agent.

Hypothesized Mechanism of Action:

The electrophilic chloroacetamide group is a key player in the anticipated anticancer activity. It is capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, and lysine) in proteins. This irreversible binding can lead to the inhibition of enzymes crucial for cancer cell survival and proliferation. Potential targets include kinases, proteases, and proteins involved in DNA repair pathways. The quinoline moiety can contribute to the molecule's overall binding affinity and selectivity for specific protein targets through hydrophobic and π-stacking interactions.

Furthermore, some quinoline derivatives have been shown to induce apoptosis in cancer cells[5]. The cytotoxic effects of 2-Chloro-N-quinolin-6-yl-acetamide could therefore be mediated through the activation of apoptotic pathways.

Workflow for In Vitro Anticancer Evaluation:

Caption: Workflow for evaluating the in vitro anticancer activity.

Representative Cytotoxicity Data for Structurally Related Compounds:

Antimicrobial Activity

Both quinoline and chloroacetamide moieties are present in various antimicrobial agents[7][8]. This suggests that 2-Chloro-N-quinolin-6-yl-acetamide could possess activity against a range of pathogenic bacteria and fungi.

Hypothesized Mechanism of Action:

Similar to its anticancer activity, the antimicrobial effects are likely mediated by the reactive chloroacetamide group. This group can alkylate essential enzymes and proteins in microorganisms, leading to metabolic disruption and cell death. The quinoline core can facilitate cell wall penetration and interaction with intracellular targets.

Workflow for In Vitro Antimicrobial Screening:

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-N-quinolin-6-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared to provide a comprehensive safety and handling guide for 2-Chloro-N-quinolin-6-yl-acetamide. As of the date of publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this guide is a scientifically rigorous inference of the compound's properties and hazards, based on the well-documented profiles of its core structural components: the 2-chloroacetamide moiety and the quinoline nucleus. All procedures must be conducted following a thorough, site-specific risk assessment, and this guide must be used in conjunction with, not as a replacement for, an official SDS from a supplier when available.

Section 1: Compound Identification and Inferred Hazard Overview

2-Chloro-N-quinolin-6-yl-acetamide is a synthetic organic compound featuring a quinoline ring system N-acylated with a chloroacetamide group. Its structure suggests its utility as an intermediate in medicinal chemistry and drug discovery, leveraging the biological relevance of the quinoline scaffold.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-N-quinolin-6-yl-acetamide.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(quinolin-6-yl)acetamide | - |

| CAS Number | 122097-66-9 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

Inferred Hazard Summary: Based on its constituent parts, this compound must be handled as a substance with multiple significant hazards. The 2-chloroacetamide moiety is a known reactive intermediate. The parent compound, 2-chloroacetamide, is classified as acutely toxic if swallowed, a skin sensitizer, and a suspected reproductive toxin[2][3]. The quinoline core is also hazardous, classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, a suspected mutagen, and a potential carcinogen[2][4].

Therefore, 2-Chloro-N-quinolin-6-yl-acetamide should be presumed to be:

-

Acutely Toxic (Oral, Dermal)

-

Skin and Eye Irritant

-

Skin Sensitizer

-

Suspected Carcinogen, Mutagen, and Reproductive Toxin

-

Toxic to Aquatic Life

Section 2: Hazard Analysis Based on Structural Analogues

The rationale for the stringent safety measures recommended in this guide stems from the known toxicological profiles of 2-chloroacetamide and quinoline/6-aminoquinoline.

Hazards Associated with the 2-Chloroacetamide Moiety

The electrophilic nature of the carbon-chlorine bond makes this functional group highly reactive towards biological nucleophiles, which is the mechanistic basis for its toxicity.

-

Acute Toxicity (Oral): 2-Chloroacetamide is classified as "Toxic if swallowed" (GHS Category 3)[2][4]. Ingestion can lead to severe health consequences, necessitating immediate medical attention.

-

Skin Sensitization: It is classified as a "Skin Sensitizer Category 1," meaning it may cause an allergic skin reaction after repeated contact[2][4]. Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response.

-

Reproductive Toxicity: The compound is "Suspected of damaging fertility" (GHS Category 2)[2][3][4]. This hazard requires strict engineering controls and PPE to prevent any exposure, particularly for researchers of reproductive age.

Hazards Associated with the Quinoline Moiety

The quinoline ring is a bicyclic aromatic heterocycle present in many bioactive compounds. However, the core itself is not benign.

-

Carcinogenicity and Mutagenicity: Quinoline is classified as "May cause cancer" (GHS Carcinogen Category 1B) and "Suspected of causing genetic defects" (GHS Mutagen Category 2)[3][4]. Work with this compound requires the highest level of precaution to minimize exposure.

-

Organ Toxicity: Quinoline is known to potentially cause liver damage[2][5].

-

Irritation and Acute Toxicity: Both quinoline and the immediate precursor, 6-aminoquinoline, are documented as causing skin and serious eye irritation[3][4][6][7][8]. They are also classified as harmful or toxic via oral, dermal, and inhalation routes[4][6][7].

Consolidated Hazard Classification (Inferred):

| Hazard Statement | GHS Classification | Basis of Inference |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Quinoline, 2-Chloroacetamide[2][4] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Quinoline, 6-Aminoquinoline[4][6][7] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) | Quinoline, 6-Aminoquinoline[4][6] |

| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | 2-Chloroacetamide[2][3][4] |

| H319: Causes serious eye irritation | Eye Damage/Irritation (Cat. 2) | Quinoline, 6-Aminoquinoline[4][6] |

| H341: Suspected of causing genetic defects | Germ Cell Mutagenicity (Cat. 2) | Quinoline[3][4] |

| H350: May cause cancer | Carcinogenicity (Category 1B) | Quinoline[3][4] |

| H361f: Suspected of damaging fertility | Reproductive Toxicity (Cat. 2) | 2-Chloroacetamide[2][3][4] |

| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Quinoline[3][4] |

Section 3: Safe Handling and Storage Procedures

Given the severe inferred hazards, a multi-layered approach to safety is mandatory.

Engineering Controls:

-

All work involving solid or solutions of 2-Chloro-N-quinolin-6-yl-acetamide must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[6][9].

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area[6].

-

Use a ventilated enclosure or glove box for weighing and transferring solid material to minimize dust generation.

Handling Practices:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood [2][3].

-

Avoid all contact with skin, eyes, and clothing[3].

-

Minimize dust generation and accumulation[6].

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2][3][7].

-

Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste[2].

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored[2][4][9].

Storage:

-

Store in a tightly closed, properly labeled container[3][6].

-

Store locked up or in an area accessible only to qualified and authorized personnel[2][3].

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6][9].

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications[6].

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste[2][6].

-

Lab Coat: A fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations at a safe level, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (for dusts) or organic vapor cartridge is required[6].

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures:

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][6].

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention, especially if irritation or a rash develops[2][6].

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

-

If Swallowed: Do NOT induce vomiting . Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][4][6].

Spill Response:

-

Evacuate personnel from the spill area.

-

Wear full PPE, including respiratory protection.

-

Prevent dust formation. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal[6]. Do not create dust clouds.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Do not allow the chemical to enter drains or waterways[3][4].

Caption: Emergency response workflow for exposure incidents.

Section 6: Synthesis Protocol and Associated Safety Considerations

The synthesis of 2-Chloro-N-quinolin-6-yl-acetamide typically involves the acylation of 6-aminoquinoline with chloroacetyl chloride or a related acylating agent. This reaction presents specific hazards that must be managed.

Caption: General synthesis workflow for 2-Chloro-N-quinolin-6-yl-acetamide.

Detailed Protocol:

-

Preparation (in a fume hood): To a stirred solution of 6-aminoquinoline in an appropriate inert solvent (e.g., dichloromethane, THF) and a suitable base (e.g., triethylamine, pyridine) cooled in an ice bath (0 °C), add chloroacetyl chloride dropwise.

-

Causality & Safety: Chloroacetyl chloride is corrosive and reacts violently with water. The reaction is exothermic, and dropwise addition at 0 °C is critical to control the reaction rate and prevent dangerous temperature increases. The base is required to neutralize the HCl byproduct, which is a corrosive gas.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Causality & Safety: The reaction must be contained within the fume hood as HCl gas will continue to be evolved.

-

-

Workup: Once the reaction is complete, quench the mixture by carefully adding water or a dilute aqueous basic solution.

-

Causality & Safety: Quenching is performed to neutralize any remaining acylating agent and protonated base. This step can also be exothermic and should be done cautiously.

-

-

Isolation: The product may precipitate upon quenching or after partial removal of the organic solvent. Collect the solid product by vacuum filtration.

-

Causality & Safety: The solid product and the filtrate are both considered hazardous. Full PPE must be worn during filtration. The filtrate must be collected and disposed of as hazardous waste.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Causality & Safety: Handle the solid product with care to avoid dust generation. The recrystallization solvent should be chosen based on solubility and safety considerations. Ensure the collection and proper disposal of all mother liquor as hazardous waste.

-

References

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

-

Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: 6-Aminoquinoline. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

-

Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(6-quinolinyl)acetamide. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. nj.gov [nj.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. chemos.de [chemos.de]

- 5. health.state.mn.us [health.state.mn.us]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

Methodological & Application

Application Notes & Protocols: The 2-Chloro-N-quinolin-6-yl-acetamide Scaffold for Targeted Covalent Inhibition

Introduction: A Framework for Irreversible Engagement

Targeted covalent inhibitors (TCIs) represent a powerful modality in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target proteins with shallow binding pockets.[1] These molecules function through a two-step mechanism: an initial, reversible binding event driven by a recognition scaffold, which then positions a reactive electrophilic group, or "warhead," for the formation of a stable covalent bond with a nucleophilic amino acid on the target protein.[2] This irreversible engagement can lead to a profound and sustained pharmacological effect.

The 2-chloro-N-quinolin-6-yl-acetamide scaffold is an exemplary framework for developing novel TCIs. It is composed of two key functional components:

-

The Quinoline Scaffold: A well-known heterocyclic motif in medicinal chemistry, the quinoline ring system serves as the primary recognition element. Its aromatic and nitrogen-containing structure can be tailored to form specific non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions) within a protein's binding site, thereby driving target affinity and selectivity. The quinoline core is found in numerous approved drugs, highlighting its favorable pharmacological properties.[3]

-

The 2-Chloroacetamide Warhead: This is a mild electrophile capable of reacting with nucleophilic amino acid residues.[4] The chemical reactivity of the chloroacetamide group is primarily attributed to the ease with which the chlorine atom can be displaced by nucleophiles like the thiol group of cysteine, a common target for covalent inhibitors.[1][4][5]

This guide provides a comprehensive overview of the 2-chloro-N-quinolin-6-yl-acetamide scaffold, detailing its mechanism, synthesis, and a suite of robust protocols for its biochemical and cellular characterization.

The Two-Step Mechanism of Covalent Inhibition

The efficacy of a targeted covalent inhibitor hinges on a finely tuned process that balances reversible binding affinity with controlled chemical reactivity. The 2-chloro-N-quinolin-6-yl-acetamide scaffold is designed to excel in this two-stage mechanism.

-

Step 1: Reversible Binding (Governed by KI): The inhibitor first docks into the target's binding site. This initial, non-covalent interaction is driven by the quinoline moiety. The affinity of this step is described by the inhibition constant, KI. A lower KI indicates stronger initial binding, which increases the local concentration of the inhibitor near the target nucleophile and is a prerequisite for an efficient covalent reaction.[6]

-

Step 2: Irreversible Covalent Bonding (Governed by kinact): Once reversibly bound, the chloroacetamide warhead is precisely oriented to react with a nearby nucleophilic amino acid, most commonly a cysteine residue. The sulfhydryl group of cysteine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond. This chemical reaction permanently inactivates the protein. The intrinsic rate of this irreversible step is described by the rate constant kinact.[6]

The overall efficiency of an irreversible inhibitor is best described by the ratio kinact/KI , which represents the second-order rate constant for target modification.[6]

Caption: The two-step mechanism of targeted covalent inhibition.

Protocol: Synthesis of 2-Chloro-N-quinolin-6-yl-acetamide

The synthesis of N-aryl 2-chloroacetamides is reliably achieved through the chloroacetylation of the corresponding aryl amine.[4][7] This protocol adapts that general procedure for the synthesis of the title compound from 6-aminoquinoline.

Causality Statement: This straightforward nucleophilic acyl substitution reaction is efficient and high-yielding. Using a base like triethylamine (TEA) or potassium carbonate is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

Materials:

-

6-Aminoquinoline (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Dissolve 6-aminoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Caution: Chloroacetyl chloride is corrosive and lachrymatory; handle in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-N-quinolin-6-yl-acetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biochemical Characterization & Protocols

Once synthesized, the compound must be rigorously tested to confirm its mechanism of action and quantify its potency.

Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Causality Statement: Mass spectrometry (MS) provides definitive, direct evidence of covalent bond formation.[8] By measuring the mass of the target protein before and after incubation with the inhibitor, a mass increase precisely corresponding to the molecular weight of the inhibitor confirms the formation of a stable adduct.[8] Bottom-up proteomics further allows for the identification of the exact amino acid residue modified.[8]

Caption: Mass spectrometry workflows for covalent adduct validation.

Procedure (Intact Protein Analysis):

-

Incubate the purified target protein (e.g., 5-10 µM) with a 5 to 10-fold molar excess of the inhibitor in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-2 hours) at room temperature. Prepare a control sample with protein and vehicle (e.g., DMSO).

-

Quench the reaction by adding formic acid to 0.1%.

-

Inject the samples onto a reverse-phase liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer.

-

Acquire mass spectra for both the control and inhibitor-treated samples.

-

Deconvolute the resulting charge-state envelopes to determine the precise molecular weight of the protein in each sample.

-

Self-Validation: A successful experiment will show a mass shift in the treated sample that is equal to the molecular weight of 2-chloro-N-quinolin-6-yl-acetamide, while the control sample shows only the mass of the unmodified protein.

Protocol: Determination of Inhibition Kinetics (kinact/KI)

Causality Statement: For irreversible inhibitors, a standard IC₅₀ value is highly dependent on incubation time and does not accurately reflect inhibitory potency.[6] A kinetic analysis that determines kinact and KI provides a time-independent measure of the inhibitor's efficiency. This is achieved by monitoring the enzyme's reaction progress over time in the presence of various inhibitor concentrations.[9]

Procedure (Enzyme Progress Curve Analysis):

-

In a microplate, prepare reactions containing a fixed concentration of the target enzyme and its substrate in an appropriate assay buffer.

-

Add varying concentrations of 2-chloro-N-quinolin-6-yl-acetamide (and a vehicle control) to initiate the reaction.

-

Immediately begin monitoring the formation of the product (e.g., via fluorescence or absorbance) in a kinetic plate reader, taking readings every 30-60 seconds for 30-60 minutes.

-

The resulting progress curves will show a decrease in reaction velocity over time as the enzyme is progressively inactivated.

-

Fit the raw data (product concentration vs. time) for each inhibitor concentration to the equation for irreversible inhibition:

-

[P] = (v₀/k_obs) * (1 - exp(-k_obs * t))

-

Where [P] is product concentration, v₀ is the initial velocity, t is time, and k_obs is the observed rate of inactivation.

-

-

Plot the calculated k_obs values against the inhibitor concentration [I].

-

Fit this secondary plot to the Michaelis-Menten equation for inactivation:

-

k_obs = k_inact * [I] / (K_I + [I])

-

-

This fit will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

-

Self-Validation: The k_obs values should increase with inhibitor concentration and saturate at higher concentrations, yielding a hyperbolic curve. A linear relationship suggests that KI >> [I], and the slope of the line provides an estimate of the second-order rate constant, kinact/KI.

Protocol: Assessment of Electrophilic Reactivity (Glutathione Stability Assay)

Causality Statement: An ideal TCI should be selective for its target and not indiscriminately react with other cellular nucleophiles. Glutathione (GSH) is the most abundant intracellular thiol, and an inhibitor's reactivity towards it can serve as a surrogate measure for its general electrophilicity and potential for off-target effects.[1] Highly reactive compounds are often flagged as they may cause toxicity.[1]

Procedure:

-

Incubate the inhibitor (e.g., 10-50 µM) with a physiological concentration of GSH (e.g., 1-5 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction.

-

Quench the reaction and analyze the concentration of the remaining parent inhibitor using LC-MS.

-

Plot the natural log of the remaining inhibitor concentration versus time.

-

The slope of this line gives the rate constant (k) for the reaction with GSH. The half-life (t₁/₂) can be calculated as 0.693 / k.

-

Self-Validation: A well-behaved covalent inhibitor should exhibit moderate reactivity, with a half-life that is not excessively short (e.g., >30-60 minutes), indicating it is stable enough to find its target before reacting non-specifically.

Cellular Characterization & Target Identification

Moving from a biochemical to a cellular context is essential to validate the scaffold's potential as a therapeutic agent.

Protocol: Cellular Potency Assessment (Cell Viability Assay)

Causality Statement: This assay provides a fundamental measure of the compound's ability to exert a biological effect in a living system, integrating its cell permeability, metabolic stability, and on-target/off-target effects into a single readout.

Procedure:

-

Seed cells (e.g., a cancer cell line hypothesized to be dependent on the inhibitor's target) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2-chloro-N-quinolin-6-yl-acetamide (e.g., from 100 µM to 1 nM) for a specified duration (e.g., 72 hours).

-

After the incubation period, add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) according to the manufacturer's protocol.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to vehicle-treated controls and plot the percent viability against the log of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

-

Self-Validation: A potent and specific inhibitor should display a sigmoidal dose-response curve, indicating a specific biological effect rather than non-specific toxicity.

Protocol: Chemoproteomic Target Identification

Causality Statement: To validate that the inhibitor's cellular effects are due to the engagement of a specific target, a chemoproteomic approach is the gold standard.[5] This involves creating a tagged version of the inhibitor to "fish out" its binding partners from a complex cell lysate for identification by mass spectrometry.[5]

Caption: Chemoproteomic workflow for covalent target identification.

Procedure:

-

Synthesis: Synthesize a derivative of 2-chloro-N-quinolin-6-yl-acetamide that includes a bioorthogonal handle, such as a terminal alkyne or a biotin tag, typically attached via a flexible linker at a position on the quinoline ring that does not disrupt target binding.

-

Labeling: Incubate the tagged probe with whole cell lysate. A competition experiment, where the lysate is pre-incubated with an excess of the untagged parent inhibitor, should be run in parallel as a crucial control.

-

Capture: If using a biotinylated probe, capture the probe-protein adducts using streptavidin-coated beads. If using an alkyne probe, perform a click chemistry reaction to attach a biotin-azide reporter tag, followed by streptavidin capture.

-

Enrichment: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Analysis: Elute the bound proteins or perform on-bead proteolytic digestion, followed by LC-MS/MS analysis to identify the captured proteins.

-

Self-Validation: True covalent targets will be significantly enriched in the probe-treated sample compared to the vehicle control and, most importantly, their enrichment will be significantly reduced or eliminated in the competition sample (pre-treated with the untagged inhibitor).

Summary of Key Characterization Data

The following table summarizes the types of quantitative data generated from the protocols described above, providing a comprehensive profile of a hypothetical, successful covalent inhibitor based on the 2-chloro-N-quinolin-6-yl-acetamide scaffold.

| Parameter | Assay | Typical Value | Interpretation |

| KI | Enzyme Kinetics | 0.1 - 5 µM | Affinity of the initial non-covalent binding step. |

| kinact | Enzyme Kinetics | 0.01 - 0.5 min⁻¹ | Maximum rate of irreversible inactivation. |

| kinact/KI | Enzyme Kinetics | 1,000 - 100,000 M⁻¹s⁻¹ | Overall efficiency of covalent modification. |

| GSH t₁/₂ | Glutathione Stability | > 60 min | Indicates moderate reactivity, suggesting lower risk of off-target effects. |

| Cellular GI₅₀ | Cell Viability | 0.05 - 2 µM | Potency in a cellular context. |

| Target Engagement | Mass Spectrometry | Confirmed Mass Shift | Direct, definitive evidence of covalent adduct formation. |

Conclusion and Future Directions

The 2-chloro-N-quinolin-6-yl-acetamide scaffold provides a robust and versatile starting point for the development of novel targeted covalent inhibitors. The protocols outlined in this guide establish a clear, self-validating workflow for synthesizing, characterizing, and validating compounds derived from this scaffold. By confirming the covalent mechanism, quantifying inhibitory efficiency, and identifying specific cellular targets, researchers can confidently advance these molecules through the drug discovery pipeline. Future work will invariably involve structure-activity relationship (SAR) studies, modifying the quinoline core to enhance affinity and selectivity (KI) for specific protein targets identified through chemoproteomic screening, thereby optimizing the overall therapeutic potential of this promising covalent inhibitor class.

References

-

cheMIKAILproteomics. (n.d.). Research. Retrieved January 24, 2026, from [Link]

-

ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved January 24, 2026, from [Link]

-

PMC - PubMed Central. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved January 24, 2026, from [Link]

-

Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved January 24, 2026, from [Link]

-

PMC - NIH. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 24, 2026, from [Link]

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved January 24, 2026, from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved January 24, 2026, from [Link]

-

YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved January 24, 2026, from [Link]

-

PMC. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update | Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Retrieved January 24, 2026, from [Link]

-

News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved January 24, 2026, from [Link]

-

PubMed - NIH. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | Request PDF. Retrieved January 24, 2026, from [Link]

Sources

- 1. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 2. cheMIKAILproteomics [chemikailproteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. ijpsr.info [ijpsr.info]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 2-Chloro-N-quinolin-6-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 2-Chloro-N-quinolin-6-yl-acetamide, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing that the purity of this reagent is paramount for the integrity of downstream applications, this document outlines systematic approaches to its purification and purity assessment. We will explore purification strategies ranging from routine workups to high-purity isolation, including recrystallization and column chromatography. Furthermore, this guide details analytical methodologies, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the rigorous assessment of purity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

2-Chloro-N-quinolin-6-yl-acetamide is a vital building block in the synthesis of a variety of target molecules with potential therapeutic applications. The presence of impurities, such as unreacted starting materials (6-aminoquinoline and chloroacetyl chloride) or byproducts from side reactions, can lead to undesired downstream reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, robust and reliable purification of this intermediate is a critical step in the synthetic workflow.

The typical synthesis of N-aryl 2-chloroacetamides involves the chloroacetylation of the corresponding aryl amine.[1] Potential impurities in the synthesis of 2-Chloro-N-quinolin-6-yl-acetamide can include residual starting materials and the diamide byproduct, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, which has been observed in similar reactions.[2] This guide provides the necessary protocols to mitigate these and other potential impurities.

Strategic Approach to Purification

The selection of an appropriate purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity of the 2-Chloro-N-quinolin-6-yl-acetamide. A logical workflow for selecting the optimal purification strategy is presented below.

Caption: Decision workflow for selecting a purification technique.